2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole
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Overview
Description
2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a hydroxyphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde (4-tolualdehyde) with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological potential.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(2-hydroxyphenyl)thiazole: Lacks the tolyl group, which may affect its chemical and biological properties.
2-(4-Methoxyphenyl)-4-(2-hydroxyphenyl)thiazole: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
2-(4-Chlorophenyl)-4-(2-hydroxyphenyl)thiazole: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a tolyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-6-8-12(9-7-11)16-17-14(10-19-16)13-4-2-3-5-15(13)18/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDABNXTCLZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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